Ethylcyclohexane

Descripción

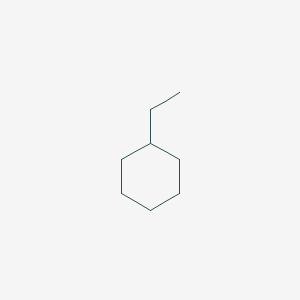

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-2-8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEWJVIFRVWJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Record name | ETHYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051779 | |

| Record name | Ethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl cyclohexane appears as a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Very faintly yellow-green liquid; [MSDSonline] | |

| Record name | ETHYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

269 °F at 760 mmHg (USCG, 1999) | |

| Record name | ETHYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

95 °F (USCG, 1999) | |

| Record name | ETHYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.788 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | ETHYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

31.02 mmHg (USCG, 1999), 12.8 [mmHg] | |

| Record name | ETHYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1678-91-7 | |

| Record name | ETHYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567IJI1215 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-168 °F (USCG, 1999) | |

| Record name | ETHYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylcyclohexane is a saturated alicyclic hydrocarbon with the chemical formula C₈H₁₆. It consists of a cyclohexane ring substituted with an ethyl group. As a non-polar organic compound, it finds utility as a solvent and as a component in fuels and lubricants.[1] This technical guide provides a comprehensive overview of the fundamental properties and characteristics of this compound, including its physicochemical properties, safety data, and key experimental protocols for their determination.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, gasoline-like odor.[1] It is insoluble in water but miscible with many organic solvents such as ethanol, ether, acetone, and benzene.[2][3]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ | [1][4][5] |

| Molecular Weight | 112.21 g/mol | [4][6] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Mild, pleasant hydrocarbon odor | [7] |

| Boiling Point | 130-132 °C (266-270 °F; 403-405 K) | [2][5][8] |

| Melting Point | -111.3 °C (-168.3 °F; 161.8 K) | [2][5][8] |

| Density | 0.788 g/mL at 25 °C | [2][8] |

| Vapor Pressure | 25 mmHg at 37.7 °C | [8] |

| Refractive Index | n20/D 1.432 | [2][8] |

| Solubility | Insoluble in water; miscible with organic solvents | [1][2][3] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Heat of Combustion | -20,024 Btu/lb | [6] |

| Latent Heat of Vaporization | 180 Btu/lb | [6] |

| Standard Enthalpy of Formation (liquid) | -171.8 ± 1.5 kJ/mol | [9] |

| Standard Molar Entropy (liquid) | 382.67 J/mol/K | [9] |

Safety and Hazard Information

This compound is a highly flammable liquid and vapor.[4][10] It may be fatal if swallowed and enters the airways.[4][10] Proper safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.[1][11]

Table 3: Safety and Hazard Data for this compound

| Property | Value | Source(s) |

| Flash Point | 95 °F (35 °C) | [4][5] |

| Autoignition Temperature | 460 °F (238 °C) | [4][5] |

| Lower Explosive Limit (LEL) | 0.9 % | [4] |

| Upper Explosive Limit (UEL) | 6.6 % | [4] |

| GHS Hazard Statements | H225, H304, H336 | [5] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical and chemical properties of liquid hydrocarbons like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of an organic liquid is the Thiele tube method.

Methodology:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

-

The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.

-

As the liquid in the test tube approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3][12][13]

Determination of Density

Density is a fundamental physical property that can be measured with high precision using a pycnometer. The ASTM D1217 standard test method is a widely accepted procedure for determining the density of pure hydrocarbons.[1][4][6][8][11]

Methodology (ASTM D1217 - Bingham Pycnometer):

-

A Bingham pycnometer, a specialized glass flask with a precisely known volume, is thoroughly cleaned and dried.

-

The empty pycnometer is weighed to a high degree of accuracy.

-

The pycnometer is filled with the liquid sample, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium (typically at 20 °C or 25 °C).

-

The volume of the liquid is precisely adjusted to a calibration mark on the pycnometer.

-

The pycnometer is removed from the bath, cleaned, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[1][4][6][8][11]

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. For a pure liquid sample like this compound, the spectrum can be obtained "neat" (without a solvent).

Methodology:

-

A drop of the liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr).

-

A second salt plate is placed on top to create a thin liquid film between the plates.

-

The "sandwich" is placed in the sample holder of an IR spectrometer.

-

The IR spectrum is recorded by passing a beam of infrared light through the sample.[5][14][15]

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology:

-

A small amount of the liquid sample (a few drops) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

The solution is filtered through a pipette with a small cotton or glass wool plug into a clean NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

The spectrum is acquired according to the instrument's operating procedures.[16][17][18][19]

GC-MS is a powerful technique for separating and identifying the components of a mixture. For a pure sample, it can confirm its identity and purity.

Methodology:

-

A small amount of the liquid sample is dissolved in a volatile solvent.

-

A small volume of the solution is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification.[7][20][21][22][23]

Synthesis and Reactions

This compound can be synthesized through the hydrogenation of ethylbenzene. This reaction typically involves a catalyst, such as platinum or nickel, and is carried out at elevated temperatures and pressures.[13][24][25]

A common reaction involving cycloalkanes like this compound is free-radical halogenation. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Conformational Analysis

The cyclohexane ring is not planar and exists predominantly in a "chair" conformation, which minimizes both angle strain and torsional strain.[26] For this compound, the ethyl group can occupy either an axial or an equatorial position. The equatorial conformation is more stable due to reduced steric hindrance, specifically 1,3-diaxial interactions that would occur if the larger ethyl group were in the axial position.[18][24] The energy difference between the axial and equatorial conformers can be determined experimentally, often using NMR spectroscopy at low temperatures to slow the rate of chair-chair interconversion.[27]

Visualizations

Caption: Synthesis of this compound via Hydrogenation.

Caption: Free-Radical Chlorination of this compound.

Caption: Workflow for Density Determination.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. kaycantest.com [kaycantest.com]

- 5. webassign.net [webassign.net]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. google.com [google.com]

- 10. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 11. petrolube.com [petrolube.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. ursinus.edu [ursinus.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. web.uvic.ca [web.uvic.ca]

- 17. NMR Sample Preparation [nmr.chem.umn.edu]

- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]

- 22. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. DE102006038631A1 - Preparation of ethyl cyclohexane comprises hydrogenation of ethyl cyclohexane contaminated with ethylbenzene, in a precious metal catalyst that is suspended in the liquid phase - Google Patents [patents.google.com]

- 25. US3890401A - Method of preparation of this compound - Google Patents [patents.google.com]

- 26. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. | Semantic Scholar [semanticscholar.org]

- 27. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Ethylcyclohexane from Ethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of ethylbenzene to produce ethylcyclohexane. This process is of significant interest in various chemical industries, including the synthesis of specialty chemicals and as a hydrogen storage vector. This document details the underlying reaction, catalyst systems, experimental procedures, and kinetic considerations.

Introduction

The conversion of ethylbenzene to this compound is a hydrogenation reaction that involves the saturation of the aromatic ring of ethylbenzene with hydrogen. The overall reaction is as follows:

C₆H₅CH₂CH₃ + 3H₂ → C₆H₁₁CH₂CH₃

This reaction is typically carried out in the gas or liquid phase over a heterogeneous catalyst at elevated temperatures and pressures. The choice of catalyst and reaction conditions is crucial to achieve high conversion of ethylbenzene and high selectivity towards this compound, minimizing side reactions such as hydrocracking.

Catalytic Systems

A variety of catalysts have been investigated for the hydrogenation of ethylbenzene, with supported metal catalysts being the most common.

-

Nickel-based Catalysts: Nickel supported on alumina (Ni/Al₂O₃) is a widely studied and effective catalyst for this reaction.[1][2] It offers a good balance of activity, selectivity, and cost-effectiveness. The nickel loading on the support can influence the catalyst's performance.

-

Ruthenium-based Catalysts: Ruthenium supported on gamma-alumina (Ru/γ-Al₂O₃) has also been shown to be an active catalyst for the liquid-phase hydrogenation of ethylbenzene.

-

Noble Metal Catalysts: Precious metals such as platinum and palladium are also highly active for aromatic hydrogenation. However, their higher cost is a significant consideration for industrial applications.

Experimental Protocols

This section outlines a detailed methodology for the gas-phase hydrogenation of ethylbenzene using a Ni/Al₂O₃ catalyst in a fixed-bed reactor, based on established research practices.[1][3]

Catalyst Preparation (Ni/Al₂O₃)

A common method for preparing supported nickel catalysts is incipient wetness impregnation.

-

Support Preparation: Commercial γ-Al₂O₃ is dried in an oven at 120°C for at least 4 hours to remove adsorbed water.

-

Impregnation Solution Preparation: A solution of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water is prepared. The concentration is calculated to achieve the desired nickel loading (e.g., 15 wt%) on the alumina support.

-

Impregnation: The nickel nitrate solution is added dropwise to the dried alumina support until the pores are completely filled.

-

Drying: The impregnated support is dried in an oven at 120°C for 12 hours.

-

Calcination: The dried catalyst precursor is calcined in a furnace under a flow of air. The temperature is ramped up to 500°C and held for 4 hours to decompose the nitrate salt to nickel oxide.

-

Reduction (Activation): Prior to the reaction, the calcined catalyst is reduced in the reactor. This is achieved by flowing a mixture of hydrogen and an inert gas (e.g., nitrogen or helium) over the catalyst bed while ramping the temperature to 500°C and holding for at least 2 hours.[1] This step converts the nickel oxide to active metallic nickel.

Experimental Setup

The hydrogenation is typically carried out in a continuous-flow fixed-bed reactor system.

-

Reactor: A stainless steel tube serves as the fixed-bed reactor. A thermowell is positioned in the center of the catalyst bed to monitor the reaction temperature accurately.

-

Feed System: Mass flow controllers are used to precisely control the flow rates of hydrogen and any inert diluent gas. A high-performance liquid chromatography (HPLC) pump is used to feed liquid ethylbenzene.

-

Vaporizer/Preheater: The liquid ethylbenzene is vaporized and mixed with the gas stream in a heated zone before entering the reactor.

-

Condenser and Separator: The reactor effluent is cooled in a condenser to liquefy the products and unreacted ethylbenzene. A gas-liquid separator is used to separate the liquid products from the non-condensable gases.

-

Analytical System: The liquid products are analyzed using a gas chromatograph equipped with a flame ionization detector (GC-FID) and a mass spectrometer (GC-MS) for component identification and quantification.[1]

Experimental Procedure

-

Catalyst Loading: A known amount of the prepared Ni/Al₂O₃ catalyst is loaded into the reactor, typically mixed with an inert material like silicon carbide to ensure uniform packing and heat distribution.

-

Catalyst Reduction: The catalyst is reduced in-situ as described in section 3.1.

-

Reaction Start-up: After reduction, the reactor is brought to the desired reaction temperature and pressure. Ethylbenzene is then introduced into the preheater and mixed with the hydrogen stream before entering the reactor.

-

Steady-State Operation: The reaction is allowed to run for a period to reach a steady state, during which the product composition remains constant.

-

Product Collection and Analysis: Liquid samples are collected periodically from the gas-liquid separator and analyzed by GC-FID and GC-MS to determine the conversion of ethylbenzene and the selectivity to this compound.

Data Presentation

The performance of the catalytic system is evaluated based on the conversion of ethylbenzene and the selectivity to this compound.

Table 1: Influence of Reaction Temperature on Ethylbenzene Hydrogenation over Ni/Al₂O₃ Catalyst

| Temperature (°C) | Ethylbenzene Conversion (%) | This compound Selectivity (%) | Reference |

| 130 | ~40 | >99 | [1] |

| 160 | ~70 | >99 | [1] |

| 190 | ~95 | >98 | [1] |

Conditions: Atmospheric pressure, H₂/Ethylbenzene molar ratio of ~10.

Table 2: Influence of Catalyst Support on Benzene Hydrogenation (as a model reaction)

| Catalyst | Benzene Conversion (%) at 130°C | Reference |

| Ni/Al₂O₃ | 99.19 | [2] |

| Ni/SiO₂ | ~75 | [2] |

| Ni/HZSM-5 | ~80 | [2] |

Mandatory Visualizations

Reaction Pathway

Caption: Simplified reaction pathway for the hydrogenation of ethylbenzene.

Experimental Workflow

Caption: Workflow for ethylbenzene hydrogenation experiment.

Reaction Mechanism

The hydrogenation of ethylbenzene over a nickel catalyst is generally understood to proceed through a stepwise mechanism involving the sequential addition of hydrogen atoms to the adsorbed aromatic ring.[1]

-

Adsorption: Both ethylbenzene and hydrogen adsorb onto the active sites of the nickel catalyst.

-

Hydrogen Dissociation: Molecular hydrogen dissociates into atomic hydrogen on the catalyst surface.

-

Stepwise Hydrogenation: The adsorbed ethylbenzene molecule is sequentially hydrogenated by the adsorbed hydrogen atoms. This process involves the formation of partially hydrogenated intermediates, such as ethylcyclohexene and ethylcyclohexadienes, which are typically not observed in significant quantities in the final product as they are rapidly converted to the fully saturated this compound.[1]

-

Desorption: The final product, this compound, desorbs from the catalyst surface, making the active sites available for further reaction cycles.

The reaction order with respect to ethylbenzene is often near zero, indicating that the catalyst surface is saturated with the aromatic compound under typical reaction conditions.[1] The reaction order with respect to hydrogen is generally positive and can vary with temperature.[1]

Conclusion

The synthesis of this compound from ethylbenzene via catalytic hydrogenation is a well-established process. Nickel-based catalysts, particularly Ni/Al₂O₃, offer a robust and efficient system for this transformation. By carefully controlling the reaction parameters, such as temperature, pressure, and catalyst preparation, high conversions and selectivities to the desired product can be achieved. The detailed experimental protocol and understanding of the reaction mechanism provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Core Chemical Reactions of Ethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylcyclohexane, a cycloalkane with the chemical formula C₈H₁₆, is a significant component of petroleum naphthas and serves as a crucial molecule in various industrial and research applications.[1] Its chemical behavior is characterized by the reactivity of its cyclohexane ring and the attached ethyl group. Understanding the core chemical reactions of this compound—combustion, dehydrogenation, catalytic reforming, and halogenation—is fundamental for its application in fuel science, as a hydrogen carrier, and as a synthetic intermediate. This technical guide provides a detailed overview of these key reactions, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers and professionals in the field.

Combustion and Oxidation

The combustion and oxidation of this compound are critical areas of study for understanding its performance as a fuel component and for the synthesis of oxygenated derivatives.

Technical Description

The complete combustion of this compound in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy. However, under conditions of incomplete combustion or controlled oxidation, a complex mixture of products can be formed. Low-temperature oxidation (below 800 K) of this compound exhibits a negative temperature coefficient behavior, a phenomenon where the reaction rate decreases with increasing temperature in a certain range.[2]

The oxidation process is initiated by the abstraction of a hydrogen atom from the this compound molecule, forming an ethylcyclohexyl radical. The reactivity of the hydrogen atoms varies, with the tertiary hydrogen on the cyclohexane ring being the most susceptible to abstraction, followed by the secondary hydrogens on the ethyl group, and then the secondary hydrogens on the ring.[3] The resulting radical reacts with molecular oxygen to form a peroxy radical, which can then undergo a series of isomerization and decomposition reactions.

Key products from the oxidation of this compound include cyclohexanone, 3- and 4-ethylcyclohexanone, 2-ethylcyclohexanone, and methyl cyclohexyl ketone.[3] At higher temperatures, ring-opening reactions become more prevalent, leading to the formation of smaller oxygenated species and unsaturated hydrocarbons. In fuel-rich conditions, the pyrolysis and oxidation of this compound can lead to the formation of aromatic compounds.[4]

Quantitative Data

| Reaction Condition | Key Products | Observations | Reference |

| Liquid-phase oxidation at 120°C | Cyclohexanone, 2-, 3-, and 4-Ethylcyclohexanone, Methyl cyclohexyl ketone, Acetaldehyde, Acetic acid, Valeric acid, Adipic acid | The tertiary hydrogen is the most reactive. The secondary hydrogens on the side chain are more reactive than those on the ring. | [3] |

| Jet-stirred reactor, 500-1100 K, 800 Torr | CO, acetaldehyde, C₂H₄, C₂H₂, benzene, ethylene oxide | Exhibits significant low-temperature reactivity and a negative temperature coefficient. Reactivity is similar to 1-octene and lower than n-octane below 800 K. | [2] |

| Flow reactor pyrolysis, 30, 150, 760 Torr | Aromatics, various major and minor species | A detailed kinetic model has been developed to predict the consumption of this compound and the growth of aromatics. | [4] |

Experimental Protocols

Experimental Protocol for Liquid-Phase Oxidation of this compound

This protocol is adapted from the study of the autoxidation of this compound.[3]

-

Apparatus: A reaction vessel equipped with a gas inlet tube, a condenser, and a heating mantle. The condenser should be connected to a cold trap (e.g., Dry Ice-acetone) to collect volatile products.

-

Procedure:

-

Place pure this compound into the reaction vessel.

-

Heat the vessel to the desired temperature (e.g., 120°C) using the heating mantle.

-

Bubble dry oxygen through the this compound via the gas inlet tube for a specified duration (e.g., 48 hours).

-

Continuously monitor the reaction for any changes, such as vigorous bubbling which may indicate the evolution of gaseous products like acetaldehyde.

-

After the reaction period, cool the vessel and collect the oxidized mixture.

-

Wash the oxidate with an aqueous sodium carbonate solution to remove acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

To decompose the hydroperoxides formed during the reaction, heat the dried oxidate at 120°C in an inert atmosphere (e.g., nitrogen) until decomposition is complete.

-

The resulting mixture of ketones and alcohols can then be analyzed using techniques such as gas chromatography (GC) and infrared (IR) spectroscopy. For detailed product identification, derivatization to 2,4-dinitrophenylhydrazones followed by chromatographic separation can be employed.[3]

-

Visualization

Caption: Simplified reaction pathway for the oxidation of this compound.

Dehydrogenation

Dehydrogenation of this compound is a key reaction for the production of aromatics and for its potential use as a liquid organic hydrogen carrier (LOHC).

Technical Description

The catalytic dehydrogenation of this compound primarily yields ethylbenzene and hydrogen gas. This reaction is highly endothermic and is favored at high temperatures and low pressures.[5] The most common catalysts for this process are platinum-based, often supported on alumina (Pt/Al₂O₃).[6] The reaction proceeds through the adsorption of this compound onto the catalyst surface, followed by the sequential removal of hydrogen atoms, leading to the formation of ethylbenzene, which then desorbs from the surface.

Side reactions can occur, particularly at higher temperatures, including dealkylation to form toluene and methane, and further dehydrogenation to styrene. Coking, the deposition of carbonaceous material on the catalyst surface, is a major cause of catalyst deactivation.[7]

Quantitative Data

| Catalyst | Temperature (°C) | Pressure | Conversion (%) | Selectivity to Ethylbenzene (%) | Reference |

| 0.3 wt% Pt/Al₂O₃ | 380 - 430 | Atmospheric | Up to 97.5 (for mthis compound) | High (for mthis compound to toluene) | [6] |

| Pt-based | 300 - 450 | 1 - 3 bar | Varies with catalyst and conditions | High | [8][9] |

| CrOₓ/Al₂O₃ | 500 - 700 | Atmospheric | Varies | Varies (styrene also a product) | [7] |

Experimental Protocols

Experimental Protocol for Catalytic Dehydrogenation of this compound

This protocol is adapted from studies on the dehydrogenation of mthis compound over a Pt/Al₂O₃ catalyst.[6]

-

Apparatus: A fixed-bed reactor system, typically a stainless steel or quartz tube, placed inside a furnace. The system should include a mass flow controller for carrier gas (e.g., nitrogen or hydrogen), a pump for feeding liquid this compound, a condenser to cool the reactor effluent, and a gas-liquid separator. Product analysis is typically performed using an online gas chromatograph (GC).

-

Catalyst Preparation:

-

If preparing the catalyst in-house, a common method is incipient wetness impregnation of an alumina support with a solution of a platinum precursor (e.g., chloroplatinic acid).

-

After impregnation, the catalyst is dried and then calcined in air at a high temperature (e.g., 500°C).

-

Prior to the reaction, the catalyst is reduced in situ in the reactor by flowing hydrogen at an elevated temperature (e.g., 450°C).

-

-

Procedure:

-

Load a known amount of the catalyst into the reactor.

-

Heat the reactor to the desired reaction temperature (e.g., 350-450°C) under a flow of inert gas or hydrogen.

-

Introduce this compound into the reactor at a specific flow rate using a liquid pump. A carrier gas may be co-fed.

-

Pass the reactor effluent through a condenser and a gas-liquid separator.

-

Analyze the gas and liquid products periodically using a GC to determine the conversion of this compound and the selectivity to ethylbenzene and other products.

-

Vary the reaction temperature, pressure, and reactant flow rate to study their effects on the reaction.

-

Visualization

Caption: Experimental workflow for the catalytic dehydrogenation of this compound.

Catalytic Reforming

Catalytic reforming is a major refinery process used to convert low-octane naphthas into high-octane gasoline blending components and aromatic petrochemicals.

Technical Description

This compound, as a naphthenic component of naphtha, undergoes dehydrogenation to ethylbenzene during catalytic reforming.[10] The process is typically carried out at high temperatures (480-530°C) and pressures (1.3-3.0 MPa) over a bifunctional catalyst, most commonly platinum-rhenium on a chlorinated alumina support (Pt-Re/Al₂O₃).[8] The platinum provides the dehydrogenation function, while the acidic support promotes isomerization and cyclization reactions of paraffins.

The main reactions involving naphthenes like this compound are dehydrogenation to aromatics. Paraffins in the feed can undergo dehydrocyclization to form aromatics, isomerization to form branched alkanes with higher octane numbers, and hydrocracking to produce smaller alkanes. The overall process results in a significant increase in the octane number of the fuel and produces a large amount of hydrogen as a valuable byproduct.[10]

Quantitative Data

| Parameter | Range | Effect on Product Yield | Reference |

| Temperature | 480 - 530°C | Increased temperature favors aromatics and hydrogen production but also increases coking. | [4][8] |

| Pressure | 1.3 - 3.0 MPa | Lower pressure favors aromatics and hydrogen production but increases coking. | [4][8] |

| H₂/Hydrocarbon Molar Ratio | 2:1 - 8:1 | Higher ratio suppresses coke formation but can slightly decrease aromatics yield. | [4] |

| Reformate Yield (wt. %) | 80 - 88 | Varies with feedstock and operating conditions. | [8] |

| Aromatics in Reformate (vol. %) | ~50 - 60 | Dependent on feedstock and process severity. | [4] |

Visualization

Caption: Simplified process flow diagram for catalytic reforming.

Halogenation

Halogenation of this compound involves the substitution of a hydrogen atom with a halogen (typically chlorine or bromine), proceeding via a free-radical mechanism.

Technical Description

The free-radical halogenation of alkanes and cycloalkanes is initiated by the homolytic cleavage of the halogen molecule (X₂) into two halogen radicals (X•) using UV light or heat. The halogen radical then abstracts a hydrogen atom from this compound to form a hydrogen halide (HX) and an ethylcyclohexyl radical. This radical then reacts with another halogen molecule to form the halothis compound product and a new halogen radical, thus propagating the chain reaction.

The reaction is generally not very selective, leading to a mixture of mono-, di-, and polyhalogenated products. The regioselectivity of monohalogenation is determined by the stability of the intermediate radical, with tertiary radicals being more stable than secondary, which are more stable than primary. Therefore, the substitution at the tertiary carbon of the cyclohexane ring is favored.

Elimination reactions can also occur with haloethylcyclohexanes. For example, cis- and trans-1-bromo-2-ethylcyclohexane undergo E2 elimination to form different major products (1-ethylcyclohexene and 3-ethylcyclohexene, respectively) due to the stereochemical requirement for the leaving groups to be in an anti-periplanar arrangement.

Quantitative Data

| Reaction | Reagents | Conditions | Major Product | Reference |

| Free-radical chlorination | Cl₂ | UV light | Mixture of chloroethylcyclohexanes | |

| Free-radical bromination | Br₂ | UV light | 1-Bromo-1-ethylcyclohexane | |

| E2 Elimination of cis-1-bromo-2-ethylcyclohexane | Strong base | - | 1-Ethylcyclohexene | |

| E2 Elimination of trans-1-bromo-2-ethylcyclohexane | Strong base | - | 3-Ethylcyclohexene |

Experimental Protocols

Experimental Protocol for Free-Radical Bromination of this compound

This protocol is adapted from general procedures for the radical bromination of hydrocarbons.

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a dropping funnel. A UV lamp should be positioned to irradiate the flask. The setup should be placed in a fume hood.

-

Procedure:

-

Place this compound and an inert solvent (e.g., carbon tetrachloride or dichloromethane) in the round-bottom flask.

-

In the dropping funnel, place a solution of bromine in the same inert solvent.

-

Initiate the reaction by turning on the UV lamp.

-

Slowly add the bromine solution from the dropping funnel to the stirred this compound solution. The disappearance of the bromine color indicates that the reaction is proceeding.

-

After the addition is complete, continue to irradiate the mixture until the bromine color has completely faded.

-

Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and then a saturated sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure to isolate the desired bromothis compound isomers.

-

Visualization

Caption: General mechanism for the free-radical halogenation of this compound.

References

- 1. paspk.org [paspk.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Dehydrogenation of mthis compound over Pt-based catalysts supported on functional granular activated carbon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.rug.nl [pure.rug.nl]

- 7. Reversible dehydrogenation and rehydrogenation of cyclohexane and mthis compound by single-site platinum catalyst (Journal Article) | OSTI.GOV [osti.gov]

- 8. discoveryalert.com.au [discoveryalert.com.au]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

Ethylcyclohexane: A Technical Guide for Researchers in Combustion and Beyond

An In-depth Technical Guide on the Core Applications of Ethylcyclohexane as a Model Compound for Cycloalkanes

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (ECH), a simple alkylated cycloalkane, serves as a crucial model compound in various fields of chemical research, most notably in the study of combustion processes relevant to transportation fuels.[1] Cycloalkanes, also known as naphthenes, are significant components of conventional fuels, and understanding their combustion chemistry is essential for developing more efficient and cleaner energy technologies. This compound, with its representative cycloalkane structure and an attached ethyl side-chain, provides a simplified yet realistic surrogate for the complex naphthenic molecules found in diesel, gasoline, and aviation fuels.[2] Its study allows for the detailed investigation of fundamental reaction kinetics, including ring-opening and side-chain chemistry, which are critical for the development and validation of comprehensive chemical kinetic models.[1][3] Beyond combustion, the conformational analysis of this compound also offers insights into the stereochemistry of substituted cyclohexanes, a foundational concept in organic and medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its application as a model compound. These properties influence its behavior in experimental setups and are critical inputs for kinetic modeling.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [4][5] |

| Molecular Weight | 112.2126 g/mol | [4][5] |

| CAS Registry Number | 1678-91-7 | [4][5] |

| Boiling Point | 405 K | [6] |

| Melting Point | 162 K | [6] |

| Density | 0.789 g/mL | [6] |

| Standard Enthalpy of Formation (gas) | -171.8 ± 1.5 kJ/mol | [6] |

| Standard Molar Entropy (gas) | 382.67 J/mol/K | [6] |

| Ionization Potential | 9.54 ± 0.10 eV | [6] |

Conformational Analysis

The stereochemistry of this compound is dictated by the chair conformation of the cyclohexane ring, which is the most stable arrangement due to minimized ring and torsional strain.[7][8] The ethyl substituent can occupy either an axial or an equatorial position. The equatorial conformation is significantly more stable because it avoids the 1,3-diaxial interactions (steric strain) that occur when the bulky ethyl group is in the axial position.[8][9] This conformational preference is a key concept in understanding the reactivity and interactions of substituted cycloalkanes.

Caption: Interconversion between axial and equatorial conformers of this compound.

This compound in Combustion Research

This compound is extensively used as a model compound to study the pyrolysis and oxidation of naphthenic components in fuels.[1] These studies are typically conducted under a range of conditions in various experimental setups to elucidate the complex reaction networks involved in its combustion.

Key Experimental Methodologies

A variety of experimental techniques are employed to investigate the combustion chemistry of this compound, each providing unique insights into the reaction kinetics and product formation.

1. Shock Tube Experiments:

Shock tubes are used to study chemical kinetics at high temperatures and pressures.[10][11] A rapid temperature and pressure increase is generated by a shock wave, which initiates the reaction of a gas mixture.[10] The progress of the reaction, particularly the ignition delay time, is monitored.

-

Experimental Protocol:

-

A mixture of this compound, an oxidizer (e.g., air), and a diluent (e.g., argon) is prepared manometrically in a stainless-steel tank.[12]

-

The shock tube, separated into a high-pressure driver section and a low-pressure driven section by a diaphragm, is evacuated.[11]

-

The test gas mixture is introduced into the driven section.[11]

-

The driver section is filled with a high-pressure driver gas (e.g., helium).[11]

-

The diaphragm is ruptured, generating a shock wave that propagates through the test mixture, rapidly increasing its temperature and pressure.[10][11]

-

Ignition is typically detected by monitoring the emission from electronically excited radicals, such as OH*, using a photodetector.[12]

-

The ignition delay time is defined as the time between the arrival of the reflected shock wave and the onset of rapid pressure rise or light emission.[13]

-

Caption: Simplified workflow for a typical shock tube experiment.

2. Jet-Stirred Reactor (JSR) Experiments:

Jet-stirred reactors are a type of continuously stirred-tank reactor used for studying gas-phase kinetics under well-controlled conditions of temperature, pressure, and residence time.[14][15] They are particularly useful for investigating the formation of intermediate species during pyrolysis and oxidation.

-

Experimental Protocol:

-

A gaseous mixture of this compound and other reactants is continuously introduced into a heated spherical or toroidal reactor through nozzles, creating strong turbulence and ensuring homogeneity.[14][15]

-

The reactor is maintained at a constant temperature and pressure.[3]

-

The reaction products are continuously withdrawn from the reactor.

-

The composition of the effluent gas is analyzed using techniques such as gas chromatography (GC) or photoionization mass spectrometry (PIMS).[14]

-

By varying the reactor temperature, residence time, or initial mixture composition, the evolution of reactant and product mole fractions can be determined.[15]

-

Caption: Conceptual diagram of a jet-stirred reactor experiment.

3. Flow Reactor Pyrolysis:

Flow reactors are used to study the decomposition of a compound at various temperatures and pressures.

-

Experimental Protocol:

-

A dilute mixture of this compound in an inert carrier gas (e.g., argon) is passed through a heated tube (the flow reactor).

-

The temperature profile along the reactor is carefully controlled and measured.

-

The reaction time is determined by the flow rate and the length of the heated zone.

-

Samples of the gas are extracted at different points along the reactor or at the outlet.

-

The composition of the samples is analyzed, typically using synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) and gas chromatography (GC), to identify and quantify the pyrolysis products.

-

Quantitative Data from Experimental Studies

The following tables summarize key quantitative data from various experimental studies on this compound combustion.

Table 1: Ignition Delay Times of this compound Mixtures from Shock Tube Experiments

| Pressure (atm) | Equivalence Ratio (Φ) | Temperature Range (K) | Fuel Concentration (%) | Reference |

| 1.1 - 10.0 | 0.5 - 2.0 | 1000 - 1700 | 0.5 | [12][13] |

| 15, 50 | 0.25, 0.5, 1.0 | 680 - 1650 | Not specified | [12] |

| 2, 10 | 0.5, 1.0, 2.0 | 770 - 1222 | Not specified | [16] |

Table 2: Experimental Conditions for this compound Oxidation in a Jet-Stirred Reactor

| Pressure (Torr) | Temperature Range (K) | Equivalence Ratio (Φ) | Reference |

| 800 | 500 - 1100 | 0.25, 1.0, 2.0 | [12] |

| 800 | Not specified | Not specified | |

| 780 | 480 - 780 | 0.5, 1.0, 2.0 | [3] |

Table 3: Experimental Conditions for this compound Pyrolysis in a Flow Reactor

| Pressure (Torr) | Temperature Range (K) | Analytical Method | Reference |

| 30, 150, 760 | Not specified | SVUV-PIMS, GC | [1] |

| 760 (Atmospheric) | Not specified | SVUV-PIMS, GC | [2] |

Reaction Pathways

The combustion of this compound proceeds through a complex network of elementary reactions. The initial reactions involve the abstraction of hydrogen atoms from the this compound molecule, forming various ethylcyclohexyl radicals. These radicals then undergo a series of decomposition and oxidation reactions.

Primary Reaction Channels:

-

H-atom abstraction: The reaction is initiated by the abstraction of a hydrogen atom from either the cyclohexane ring or the ethyl side chain by small radicals like OH, H, and CH₃.

-

Ethylcyclohexyl radical decomposition: The resulting ethylcyclohexyl radicals can undergo C-C bond scission (β-scission) to break the ring or cleave the ethyl group.

-

Oxidation pathways: In the presence of oxygen, the ethylcyclohexyl radicals can react with O₂ to form peroxy radicals, which then lead to a complex series of low- to high-temperature oxidation pathways, ultimately producing CO, CO₂, and H₂O, along with various smaller hydrocarbon and oxygenated intermediate species.[3]

Caption: High-level overview of this compound combustion pathways.

Relevance to Drug Development

While the primary application of this compound as a model compound is in combustion science, the fundamental principles of its stereochemistry and reactivity are relevant to drug development. The cyclohexane ring is a common scaffold in many pharmaceutical compounds. Understanding the conformational preferences of substituted cyclohexanes, as exemplified by this compound, is crucial for:

-

Structure-Activity Relationship (SAR) Studies: The three-dimensional shape of a drug molecule is critical for its interaction with biological targets. The preference for an equatorial substitution to minimize steric hindrance can significantly influence the binding affinity and efficacy of a drug.

-

Metabolic Stability: The accessibility of C-H bonds to metabolic enzymes can be influenced by the conformation of the molecule. Understanding which positions are more sterically hindered can help in designing drug candidates with improved metabolic stability.

-

Synthesis of Chiral Drugs: The principles of stereochemistry in cyclohexane derivatives are fundamental to the asymmetric synthesis of complex chiral molecules, which is a common requirement in modern drug discovery.

Conclusion

This compound serves as an invaluable model compound for elucidating the complex chemistry of cycloalkanes. Its well-defined structure and manageable complexity make it an ideal candidate for detailed experimental and modeling studies, particularly in the field of combustion. The quantitative data and experimental protocols derived from research on this compound provide a robust foundation for the development of predictive kinetic models for real-world fuels. Furthermore, the fundamental principles of its conformational analysis and reactivity extend to the broader field of organic chemistry, offering insights that are pertinent to the design and synthesis of new molecules in areas such as drug development. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound, intended to be a valuable resource for researchers and professionals in these diverse scientific disciplines.

References

- 1. DSpace [repository.kaust.edu.sa]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexane, ethyl- [webbook.nist.gov]

- 5. Cyclohexane, ethyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Draw the most stable conformation of a. This compound. | Study Prep in Pearson+ [pearson.com]

- 8. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]

- 11. morechemistry.com [morechemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Collection - Shock-Tube Study on this compound Ignition - Energy & Fuels - Figshare [figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic Analysis of Ethylcyclohexane: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for ethylcyclohexane (CAS No. 1678-91-7), a saturated hydrocarbon with the molecular formula C₈H₁₆. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the protons of the ethyl group and the cyclohexane ring. The chemical shifts are influenced by the electronic environment of each proton.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Cyclohexane Protons (CH, CH₂) | ~1.60 - 1.74 | Multiplet | 11H |

| Ethyl Group (-CH₂) | ~1.21 | Quartet | 2H |

| Ethyl Group (-CH₃) | ~0.86 | Triplet | 3H |

Note: The signals for the cyclohexane protons overlap in a complex multiplet.[1][2][3]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) ppm |

| C1 (Cyclohexane, attached to ethyl) | ~38.5 |

| C2, C6 (Cyclohexane) | ~33.5 |

| C3, C5 (Cyclohexane) | ~26.5 |

| C4 (Cyclohexane) | ~26.0 |

| -CH₂ (Ethyl) | ~29.0 |

| -CH₃ (Ethyl) | ~11.0 |

Note: These are approximate chemical shifts and can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon, showing strong absorptions corresponding to C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2990 - 2850 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| 1470 - 1448 | C-H Bend (Scissoring) | CH₂ |

| 1370 - 1350 | C-H Bend (Rocking) | CH₃ |

Note: The region below 1500 cm⁻¹ is considered the fingerprint region and contains complex vibrations unique to the molecule's structure.[4][5][6][7]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron impact.

| m/z (Mass-to-Charge Ratio) | Relative Abundance | Probable Fragment |

| 112 | Moderate | [C₈H₁₆]⁺ (Molecular Ion, M⁺) |

| 83 | High | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 55 | Base Peak (100%) | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 29 | Moderate | [C₂H₅]⁺ (Ethyl cation) |

Note: The fragmentation pattern is a key identifier for the compound.[1][8]

Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow and logic of using spectroscopic techniques for the structural elucidation of this compound.

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

Caption: A generalized workflow for spectroscopic analysis from sample preparation to structural elucidation.

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and Mass Spectra. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which improves spectral resolution.

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters (e.g., number of scans, spectral width, pulse sequence).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Setup:

-

Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Perform a background scan to acquire a spectrum of the ambient atmosphere, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

-

-

Cleaning:

-

After the measurement, clean the ATR crystal by wiping away the sample with a soft cloth. If necessary, use a solvent to remove any residue.

-

Mass Spectrometry (Electron Impact - EI)

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid this compound into the ion source of the mass spectrometer. This is often done via a heated inlet system or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The molecular ions and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion at its corresponding m/z value.

-

References

- 1. This compound(1678-91-7) 13C NMR [m.chemicalbook.com]

- 2. This compound(1678-91-7) IR Spectrum [m.chemicalbook.com]

- 3. This compound(1678-91-7) 1H NMR [m.chemicalbook.com]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chegg.com [chegg.com]

An In-depth Technical Guide to the Thermochemical Properties of Ethylcyclohexane

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of ethylcyclohexane (C₈H₁₆). The information presented herein is curated for professionals in research, scientific, and drug development fields who require precise thermodynamic data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols used for their determination, and illustrates the logical workflow of thermochemical property determination.

Core Thermochemical Data of this compound

This compound is a cycloalkane that serves as a model compound for substituted ring systems found in various natural products and pharmaceutical compounds. Its thermochemical properties are crucial for understanding its stability, reactivity, and behavior in chemical processes.

Enthalpy and Gibbs Free Energy Data

The enthalpy of formation, combustion, and phase transitions are fundamental parameters for thermodynamic calculations. The data presented in Table 1 have been compiled from critically evaluated sources.

Table 1: Enthalpy and Gibbs Free Energy of this compound at 298.15 K (25 °C) and 1 bar

| Property | State | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | -171.8 ± 1.5 | kJ/mol | [1] |

| Standard Enthalpy of Formation (ΔfH°) | Ideal Gas | -129.5 ± 1.7 | kJ/mol | [2] |

| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -5221.71 ± 1.46 | kJ/mol | [3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Ideal Gas | 41.5 | kJ/mol | [4] |

| Enthalpy of Vaporization (ΔvapH) | Liquid to Gas | 42.3 ± 0.2 | kJ/mol | [2] |

| Enthalpy of Fusion (ΔfusH) | Solid to Liquid | 8.31 | kJ/mol | [5] |

Entropy and Heat Capacity Data

Entropy and heat capacity are essential for evaluating the temperature dependence of thermodynamic properties and for predicting the spontaneity of reactions.

Table 2: Entropy and Heat Capacity of this compound at 298.15 K (25 °C) and 1 bar

| Property | State | Value | Units | Reference(s) |

| Standard Molar Entropy (S°) | Liquid | 289.8 | J/(mol·K) | [2] |

| Standard Molar Entropy (S°) | Ideal Gas | 382.67 | J/(mol·K) | [1] |

| Molar Heat Capacity (Cp) | Liquid | 213.4 | J/(mol·K) | [2] |

| Molar Heat Capacity (Cp) | Ideal Gas | 163.5 | J/(mol·K) | [2] |

| Entropy of Fusion (ΔfusS) | Solid | 51.49 | J/(mol·K) | [5] |

Physical Properties

A selection of fundamental physical properties of this compound is provided for context and utility in experimental design.

Table 3: Key Physical Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Weight | 112.21 | g/mol | [6] |

| Boiling Point (at 1 atm) | 131.8 | °C | [6] |

| Melting Point | -111.3 | °C | [6] |

| Density (at 20°C) | 0.7880 | g/mL | [6] |

| Vapor Pressure (at 20°C) | 13.33 | kPa | [7] |

Experimental Protocols for Thermochemical Measurements

The accurate determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections outline the methodologies for key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a constant-volume bomb calorimeter.[5][8]

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured precisely.

Methodology:

-

Calibration: The heat capacity of the calorimeter system (including the bomb, water, and stirrer) is determined by combusting a standard substance with a precisely known enthalpy of combustion, typically benzoic acid.[7][9] A known mass of the standard is pelletized and weighed.

-

Sample Preparation: A sample of liquid this compound is accurately weighed into a crucible. A fuse wire of known mass and combustion energy is positioned to make contact with the sample.

-

Assembly and Pressurization: The crucible and fuse are placed inside the steel bomb, which is then sealed. The bomb is purged and filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.[10]

-

Calorimetry: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[5][7]

-

Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings, the energy from the ignition wire, and the formation of minor products like nitric acid. The heat of combustion at constant volume (ΔU) is calculated from the corrected temperature change and the calorimeter's heat capacity.

-

Conversion to Enthalpy: The enthalpy of combustion (ΔH) is then calculated from ΔU using the relationship ΔH = ΔU + Δ(pV), where Δ(pV) is corrected for the change in the number of moles of gas in the combustion reaction.[5]

Determination of Heat Capacity by Low-Temperature Adiabatic Calorimetry

The heat capacity and entropy of this compound from cryogenic temperatures up to room temperature are determined using an adiabatic calorimeter.

Principle: A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under near-adiabatic conditions (minimal heat exchange with the surroundings).

Methodology:

-

Calorimeter and Cryostat: The sample is contained within a calorimeter vessel, which is suspended inside a cryostat. The cryostat is equipped with an adiabatic shield whose temperature is controlled to match that of the calorimeter, minimizing heat leak.[11] The system is cooled to a very low starting temperature, often near liquid helium temperatures.[11]

-

Heat Input: A precise and known amount of electrical energy (heat) is supplied to the sample through a heater integrated into the calorimeter.

-

Temperature Measurement: The temperature of the sample is measured with high precision using a calibrated platinum resistance thermometer before and after the energy input.[4]

-

Calculation of Heat Capacity: The heat capacity (Cp) is calculated as the ratio of the heat supplied to the measured temperature rise (Cp = ΔQ / ΔT).[12] This process is repeated in small increments to obtain the heat capacity as a function of temperature.

-

Calculation of Entropy: The standard entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data from 0 K to that temperature, using the third law of thermodynamics (S(0) = 0 for a perfect crystal). The integration is performed using the relationship S(T) = ∫(Cp/T)dT, and includes the entropy changes associated with any phase transitions (e.g., fusion).[11]

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure measurements.

Principle (Calorimetric): This method involves measuring the heat required to vaporize a known amount of liquid at a constant temperature and pressure. Techniques like condensation calorimetry or vaporization calorimetry are employed.[13]

Principle (Vapor Pressure Measurement): The relationship between vapor pressure and temperature is governed by the Clausius-Clapeyron equation. By measuring the vapor pressure of this compound at various temperatures, the enthalpy of vaporization can be calculated.[14]